molecular formula C15H12N2O3 B3057927 Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate CAS No. 86443-19-8

Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate

Cat. No.: B3057927
CAS No.: 86443-19-8
M. Wt: 268.27 g/mol
InChI Key: YUPWGIFULUYTQG-UHFFFAOYSA-N
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Scientific Research Applications

1,4-DPCA ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in studies related to hypoxia-inducible factors and their role in cellular responses to low oxygen levels.

    Medicine: Investigated for its potential therapeutic effects in conditions related to hypoxia, such as cancer and ischemic diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-DPCA ethyl ester can be synthesized through esterification reactions involving 1,4-DPCA and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

Industrial production of 1,4-DPCA ethyl ester follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,4-DPCA ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

1,4-DPCA ethyl ester exerts its effects by inhibiting factor inhibiting hypoxia-inducible factor (FIH). This inhibition prevents the hydroxylation of hypoxia-inducible factor (HIF), leading to the stabilization and activation of HIF. The activated HIF then promotes the expression of genes involved in adaptive responses to hypoxia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-DPCA ethyl ester is unique due to its specific structure, which allows it to effectively inhibit FIH while being more stable and easier to handle compared to its parent compound. This makes it a valuable tool in research focused on hypoxia and related pathways .

Properties

IUPAC Name

ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPWGIFULUYTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964286
Record name Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86443-19-8, 49590-04-7
Record name NSC371161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC302848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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